Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride
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Overview
Description
Methyl 2-(2-azaspiro[33]heptan-6-yl)acetate;hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClNO₂ It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride typically involves the following steps:
Formation of the Spiro Intermediate: The initial step involves the formation of the spiro intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block for drug development.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate
- 2-Oxa-6-azaspiro[3.3]heptane derivatives
Uniqueness
Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.
Properties
IUPAC Name |
methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)2-7-3-9(4-7)5-10-6-9;/h7,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFPNJQTHWIHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(C1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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